molecular formula C3HClN2OS B560741 1,3,4-Thiadiazole-2-carbonyl chloride CAS No. 104473-08-7

1,3,4-Thiadiazole-2-carbonyl chloride

Cat. No.: B560741
CAS No.: 104473-08-7
M. Wt: 148.564
InChI Key: SQLQVCRGURGBNE-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-carbonyl chloride is a heterocyclic compound featuring a thiadiazole ring substituted with a carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,3,4-thiadiazole-2-thiol with oxalyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired carbonyl chloride derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors, and ensuring safe handling of reactive intermediates .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Thiadiazole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2-carbonyl chloride largely depends on its derivatives. For instance, in medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Comparison with Similar Compounds

Uniqueness: 1,3,4-Thiadiazole-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for diverse chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

1,3,4-Thiadiazole-2-carbonyl chloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

The 1,3,4-thiadiazole scaffold is associated with a wide range of biological activities, including:

  • Antimicrobial Activity : Exhibiting efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers in various models.
  • Anticonvulsant Activity : Shown to possess properties that may help in managing epilepsy.

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with carbonyl compounds. The introduction of different substituents can enhance biological activity. For example:

  • Halogen Substitution : Halogenated derivatives have shown increased antibacterial activity against Gram-positive bacteria .
  • Aryl Groups : The inclusion of aryl groups has been linked to enhanced anticancer activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

  • A derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .
  • Another study reported that modifications in the thiadiazole structure improved cytotoxicity against HepG2 liver cancer cells .

Antimicrobial Properties

1,3,4-thiadiazole derivatives have been evaluated for their antimicrobial properties:

  • A study assessed the antibacterial activity of various derivatives against standard strains and found that certain compounds exhibited effectiveness comparable to traditional antibiotics like ampicillin .
CompoundActivity TypeIC50 (µg/mL)Reference
Compound AAnticancer (MCF-7)0.28
Compound BAntibacterial (Gram-positive)Varies
Compound CAntifungal (C. albicans)Moderate

Anti-inflammatory and Anticonvulsant Activities

The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. For example:

  • Compounds have shown the ability to inhibit inflammatory cytokines in vitro and in vivo models.
  • Additionally, certain derivatives have been reported to exhibit anticonvulsant properties with lower toxicity compared to existing medications .

The biological activities of 1,3,4-thiadiazole derivatives are often attributed to their ability to interact with specific biological targets:

  • Caspases Activation : In anticancer studies, the induction of apoptotic pathways through caspase activation has been observed.
  • Enzyme Inhibition : Some derivatives act as inhibitors for enzymes like carbonic anhydrase and kinesin spindle protein (KSP), which are crucial in various physiological processes .

Future Directions

The ongoing research into 1,3,4-thiadiazole derivatives suggests potential for developing new therapeutic agents. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications affect biological activity can lead to more effective compounds.
  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models will be crucial for clinical applications.

Properties

IUPAC Name

1,3,4-thiadiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2OS/c4-2(7)3-6-5-1-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLQVCRGURGBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664486
Record name 1,3,4-Thiadiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104473-08-7
Record name 1,3,4-Thiadiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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